Xanthiol

Description

Historical Context of Xanthine (B1682287) Derivatives in Biomedical Science

Xanthine derivatives, a class of naturally occurring and synthetically produced compounds, have a long and significant history in biomedical science. nih.gov These purine-based nitrogenous compounds, most notably caffeine (B1668208), theophylline (B1681296), and theobromine, are found in various plants and have been consumed for centuries in beverages like coffee, tea, and cocoa. nih.govclockss.orgtaylorfrancis.com Their pharmacological properties were recognized long before their chemical structures were elucidated. researchgate.net

The journey of xanthines into formal medicine began with the isolation of caffeine in the 1820s. nih.govresearchgate.net Initially, their therapeutic applications were broad, reflecting their diverse physiological effects. In the 20th century, theophylline and its derivatives became mainstays in the treatment of respiratory conditions, particularly asthma, due to their bronchodilator effects. nih.govwikipedia.org Aminophylline, a combination of theophylline and ethylenediamine, was widely used for acute asthma. nih.gov The diuretic properties of xanthine derivatives were also recognized and utilized in treating renal diseases as far back as 1864. nih.gov

The pharmacological actions of xanthines are primarily attributed to two key mechanisms: the inhibition of phosphodiesterase enzymes and the antagonism of adenosine (B11128) receptors. wikipedia.orgwikipedia.org By inhibiting phosphodiesterases, xanthines increase intracellular levels of cyclic adenosine monophosphate (cAMP), leading to effects such as smooth muscle relaxation. drugbank.com Their action as adenosine receptor antagonists contributes to their stimulant effects on the central nervous system. wikipedia.org

The foundational understanding of these naturally occurring xanthines paved the way for the development of synthetic derivatives with more specific therapeutic profiles. nih.gov Researchers began to modify the basic xanthine structure to enhance desired pharmacological activities and reduce unwanted side effects. This led to the creation of compounds like pentoxifylline, used to improve peripheral blood flow, and doxofylline, a bronchodilator. mhmedical.com It is within this historical and scientific context of modifying the xanthine scaffold for therapeutic benefit that Xanthinol (B1682289), a derivative of theophylline, emerged as a subject of biomedical research. nih.govnih.gov

Scope and Significance of Xanthinol Research

Research into Xanthinol, chemically known as Xanthinol Nicotinate (B505614), has primarily focused on its vasodilatory properties and its potential applications in circulatory disorders. It is a compound formed from xanthinol and nicotinic acid. nih.gov The significance of Xanthinol research lies in its potential to address conditions characterized by poor blood flow, such as peripheral vascular disease and cerebrovascular insufficiency.

A key area of investigation has been its efficacy in treating inoperable peripheral vascular disease. Clinical studies have explored its ability to alleviate symptoms like claudication pain and rest pain. For instance, a prospective study involving 350 patients with inoperable peripheral vascular disease demonstrated that treatment with Xanthinol Nicotinate led to a significant reduction in claudication pain and rest pain after four weeks. academicmed.org Another double-blind, controlled trial found that out of 33 patients with severe progressive obliterative vascular disease, 25 were significantly helped by the drug. nih.gov These studies highlight the compound's potential as a therapeutic option for patients for whom surgical intervention is not feasible. academicmed.org

Beyond its effects on peripheral circulation, the scope of Xanthinol research has extended to its impact on cerebral metabolism and cognitive function. Studies in animal models have shown that Xanthinol Nicotinate can increase the concentration of adenosine triphosphate (ATP) in the brain, suggesting a positive effect on brain energy metabolism. nih.gov This has led to investigations into its potential cognitive-enhancing effects in humans. A double-blind study on 96 healthy subjects found that Xanthinol Nicotinate improved sensory register, short-term memory, and long-term memory. nih.gov The improvements were particularly noted in the older age group of the study. nih.gov This line of research suggests a potential role for Xanthinol in addressing age-related cognitive changes.

The significance of Xanthinol research is also tied to its multimodal action. Studies have indicated that it not only acts as a vasodilator but also reduces whole-blood viscosity, cholesterol, and fibrinogen in some patients. nih.gov This multifaceted activity makes it a compound of continuing interest in the study of vascular health and cognitive function.

Table 1: Efficacy of Xanthinol Nicotinate in Peripheral Vascular Disease

| Study Outcome | Number of Patients (Before Treatment) | Number of Patients (After 4 Weeks of Treatment) | p-value |

|---|---|---|---|

| Claudication Pain | 336 | 35 | < 0.001 |

| Rest Pain | 203 | 36 | < 0.001 |

| Cold Clammy Extremities | 104 | 32 | = 0.000 |

| Pre-gangrenous Cyanotic Changes | 55 | 10 | = 0.000 |

Data sourced from a prospective study on 350 patients with inoperable peripheral vascular disease. academicmed.org

Table 2: Impact of Xanthinol Nicotinate on Memory in Healthy Subjects

| Memory Type | Nicotinic Acid Treatment | Xanthinol Nicotinate Treatment |

|---|---|---|

| Sensory Register | Improved | Improved |

| Short-Term Memory | Improved | Improved |

| Long-Term Memory | No significant improvement | Improved |

Findings from a double-blind, placebo-controlled study involving 96 healthy subjects across different age groups. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

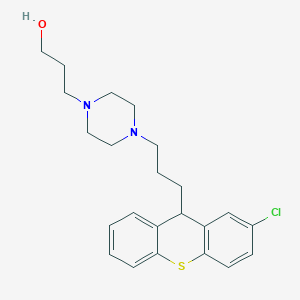

IUPAC Name |

3-[4-[3-(2-chloro-9H-thioxanthen-9-yl)propyl]piperazin-1-yl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN2OS/c24-18-8-9-23-21(17-18)19(20-5-1-2-7-22(20)28-23)6-3-10-25-12-14-26(15-13-25)11-4-16-27/h1-2,5,7-9,17,19,27H,3-4,6,10-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLAZPRVCPICCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930700 | |

| Record name | 3-{4-[3-(2-Chloro-9H-thioxanthen-9-yl)propyl]piperazin-1-yl}propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14008-71-0 | |

| Record name | Xanthiol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{4-[3-(2-Chloro-9H-thioxanthen-9-yl)propyl]piperazin-1-yl}propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDW4J03B3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Xanthinol and Its Derivatives

Cellular Uptake and Dissociation of Xanthinol (B1682289) Nicotinate (B505614)

Xanthinol nicotinate is readily absorbed into the body, exhibiting an absorption half-life of approximately 0.4 hours drugbank.comnih.govnih.gov. Upon absorption, xanthinol nicotinate undergoes rapid degradation, dissociating into its constituent components: the negatively charged nicotinic acid and the positively charged xanthinol ion drugbank.comnih.govnih.govresearchgate.netsmolecule.com. This dissociation is a crucial step in its biological activity.

Influence on Cellular Metabolism and Energy Dynamics

The mechanistic actions of xanthinol nicotinate are intimately linked to its influence on cellular metabolism and energy production pathways, primarily through the activities of nicotinic acid and its derivatives drugbank.comnih.govnih.govresearchgate.netsmolecule.comncats.ioncats.io.

Interaction with Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD) and Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP) Nucleotides

The mechanism of action of xanthinol nicotinate is believed to be related to its influence on cell metabolism through the nucleotides Nicotinamide Adenine Dinucleotide (NAD) and Nicotinamide Adenine Dinucleotide Phosphate (NADP) drugbank.comnih.govnih.govresearchgate.netsmolecule.comncats.ioncats.io. Nicotinic acid is a precursor for NAD and NADP, which are crucial coenzymes involved in a wide array of metabolic processes smolecule.comncats.iowikipedia.orgpromega.com.au. NAD and NADP exist in oxidized (NAD+, NADP+) and reduced (NADH, NADPH) forms, serving as key cofactors in redox reactions and providing reducing equivalents for various biosynthetic pathways wikipedia.orgpromega.com.au. NAD+ plays a central role in energy metabolism as an electron carrier in the electron transport chain, contributing to ATP generation promega.com.auctpharma.com.tr. NADP and NADPH are particularly important for biosynthetic reactions and the regeneration of glutathione (B108866), which is critical for controlling reactive oxygen species (ROS) levels promega.com.au.

Impact on Glucose Metabolism and Adenosine (B11128) Triphosphate (ATP) Production

Xanthinol nicotinate has been shown to increase glucose metabolism, leading to a corresponding energy gain drugbank.comnih.govnih.govresearchgate.netsmolecule.comncats.ioncats.io. This enhanced glucose utilization contributes to elevated levels of Adenosine Triphosphate (ATP), the primary energy currency of the cell drugbank.comnih.govsmolecule.comncats.ioctpharma.com.tr. The rise in ATP levels, particularly in erythrocytes, is thought to improve oxygenation of surrounding tissues by facilitating easier penetration into capillaries and increasing oxygen pressure in capillary blood drugbank.comnih.gov.

Coenzymatic Roles in Tissue Respiration Pathways (e.g., Embden-Meyerhof, Citrate Cycle)

Nicotinic acid, a component of xanthinol nicotinate, functions as a coenzyme for numerous proteins involved in tissue respiration pathways drugbank.comnih.govnih.govresearchgate.netsmolecule.comncats.ioncats.io. These pathways include the Embden-Meyerhof pathway (glycolysis) and the Citrate Cycle (also known as the Krebs cycle or tricarboxylic acid (TCA) cycle) drugbank.comnih.govnih.govresearchgate.netsmolecule.comncats.ioncats.ionih.govkhanacademy.org. The Citrate Cycle, a central driver of cellular respiration, takes acetyl-CoA (derived from glucose) and, through a series of redox reactions, generates reduced electron carriers like NADH and FADH2, which then contribute to ATP production via oxidative phosphorylation nih.govkhanacademy.org.

Receptor and Enzyme Modulation

Xanthinol, as a derivative of theophylline (B1681296), exhibits modulatory effects on certain cellular receptors and enzymes. It is known to inhibit phosphodiesterase, an enzyme responsible for breaking down cyclic adenosine monophosphate (cAMP) patsnap.compatsnap.com. By inhibiting phosphodiesterase, xanthinol increases intracellular cAMP levels, which can lead to the relaxation of smooth muscles and vasodilation patsnap.compatsnap.com. Furthermore, xanthinol has been reported to block A1 and A2 adenosine receptors usmf.md.

Table 1: Key Pharmacokinetic Parameters of Xanthinol

| Parameter | Value | Unit | Source |

| Absorption Half-life | 0.4 | hours | drugbank.comnih.gov |

| Volume of Distribution | 0.93 | L/kg | nih.govnih.gov |

| Total Body Clearance | 0.63 | L/h/kg | nih.govnih.gov |

| Elimination Half-life | 1.67 | hours | nih.gov |

Phosphodiesterase Inhibition and Cyclic Adenosine Monophosphate (cAMP) Pathway Activation

Xanthinol, through its theophylline component, functions as a phosphodiesterase (PDE) inhibitor patsnap.comontosight.ai. Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating their intracellular concentrations cvpharmacology.comresearchgate.net. The inhibition of PDE enzymes by Xanthinol leads to an increased intracellular concentration of cAMP, particularly within vascular smooth muscle cells patsnap.comontosight.ai. Elevated cAMP levels in smooth muscle promote relaxation by inhibiting myosin light chain kinase, an enzyme crucial for muscle contraction cvpharmacology.com. This increase in cAMP contributes significantly to the vasodilatory effects observed with Xanthinol patsnap.comontosight.ai. Xanthine-based adenosine receptor antagonists, which include Xanthinol, have also been identified as moderately potent, non-selective inhibitors of phosphodiesterases, further contributing to increased cAMP and/or cGMP levels mdpi.com.

Adenosine Receptor Antagonism

As a xanthine (B1682287) derivative, Xanthinol acts as an antagonist at adenosine receptors ontosight.ai. Xanthines are a class of compounds widely recognized for their potent adenosine receptor antagonism nih.gov. Adenosine receptors, including A1 and A2 subtypes, are G-protein coupled receptors involved in various physiological processes, including the regulation of vascular tone mdpi.comnih.gov. By antagonizing these receptors, Xanthinol can modulate cellular responses typically mediated by adenosine. Research on various xanthine derivatives indicates that modifications to the xanthine nucleus, particularly at position 8, can influence their antagonist potency and selectivity for specific adenosine receptor subtypes, such as the A1 receptor nih.govdrugbank.com.

Effects on Prostaglandin (B15479496) D2 and Nitric Oxide Synthesis/Secretion

The nicotinic acid component, released upon metabolic conversion of Xanthinol Nicotinate, plays a crucial role in stimulating the production of prostaglandins (B1171923) patsnap.com. Notably, nicotinic acid increases the synthesis and secretion of prostaglandin D2 (PGD2), a type of prostacyclin, in the serum researchgate.netnih.gov. PGD2 directly stimulates vasodilation, contributing to improved blood flow researchgate.netnih.gov. Furthermore, nicotinic acid enhances the release of nitric oxide (NO), another potent endogenous vasodilator researchgate.netnih.gov. Xanthinol itself augments the physiological response to these mediators, enhancing their secondary messenger actions researchgate.netnih.gov. Prostaglandins and NO are vital mediators in inflammatory processes, with NO also implicated in vasodilation and neurotransmission psu.edu. Studies have shown that exogenous PGD2 can modulate nitric oxide production in macrophages, specifically by inhibiting lipopolysaccharide (LPS)-stimulated nitrite (B80452) production through the suppression of inducible nitric oxide synthase (iNOS) protein expression nih.gov.

Acetylcholine (B1216132) Receptor Modulation via Nicotinate Component

The nicotinate component of Xanthinol Nicotinate has been shown to modulate acetylcholine receptors, contributing to its vascular-enhancing properties sanjosefuncmed.com. Nicotinic acid's effects involve cholinergic reactions nih.gov. Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels found in both the central and peripheral nervous systems, as well as in non-neuronal cells mdpi.com. Their modulation can influence various physiological and pathological processes, making them significant pharmacological targets mdpi.comnih.gov. The ability of Xanthinol's nicotinate component to interact with these receptors suggests an influence on cholinergic signaling pathways that can impact endothelial nitric oxide synthase (eNOS) activity sanjosefuncmed.com.

Molecular Interactions with Specific Cellular Components

Beyond its direct enzymatic and receptor-mediated actions, Xanthinol also engages in specific molecular interactions that influence cellular metabolism.

Interaction with ANAD(P) Transhydrogenase, Mitochondrial

Xanthinol is recognized as a cofactor for ANAD(P) transhydrogenase, mitochondrial drugbank.com. This enzyme, also known as Nicotinamide Nucleotide Transhydrogenase (NNT) or Pyridine Nucleotide Transhydrogenase (Pnt), is an integral protein located within the inner mitochondrial membrane wikipedia.orgfrontiersin.orgfrontiersin.orggenecards.org. Its primary function is to couple the transfer of hydride ions between NAD(H) and NADP(+) with proton translocation across the inner mitochondrial membrane wikipedia.orgfrontiersin.orgfrontiersin.orggenecards.org. Under most physiological conditions, this enzyme utilizes the energy from the mitochondrial proton gradient to produce high concentrations of NADPH wikipedia.orgfrontiersin.orggenecards.org. NADPH is an essential coenzyme involved in numerous biosynthetic pathways and, critically, in maintaining cellular redox balance by supporting reactions that detoxify reactive oxygen species, such as maintaining a reduced glutathione pool within the mitochondria wikipedia.orggenecards.org. The interaction of Xanthinol with this enzyme suggests a role in influencing mitochondrial energy metabolism and antioxidant defense mechanisms drugbank.comnih.gov.

Interaction with Glyceraldehyde-3-phosphate Dehydrogenase

Xanthinol functions as a cofactor for human Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH). drugbank.com GAPDH is a pivotal enzyme in glycolysis, catalyzing the conversion of D-glyceraldehyde 3-phosphate (G3P) into 3-phospho-D-glyceroyl phosphate. drugbank.com Beyond its glycolytic role, GAPDH is involved in modulating the organization and assembly of the cytoskeleton and facilitating CHP1-dependent microtubule and membrane associations. drugbank.com GAPDH typically exists as a homotetramer and engages in interactions with a variety of other proteins. genecards.org

Interaction with Isocitrate Dehydrogenase [NAD] Subunit Alpha, Mitochondrial

Xanthinol acts as a cofactor for the mitochondrial isocitrate dehydrogenase [NAD] subunit alpha (IDH3A) in humans. drugbank.com IDH3A is a crucial component of the NAD(+)-dependent isocitrate dehydrogenase complex, which is localized in the mitochondrial matrix. nih.govgenecards.orgwikipedia.org This enzyme complex is responsible for the irreversible oxidative decarboxylation of isocitrate to 2-oxoglutarate, a rate-limiting step within the tricarboxylic acid (TCA) cycle. nih.govwikipedia.org The complete enzyme is a heterotetramer comprising two alpha subunits, one beta subunit, and one gamma subunit. nih.govwikipedia.org The catalytic activity of this complex necessitates the binding of NAD+, manganese ions (Mn2+), and the substrate isocitrate, with all three subunits contributing to the reaction. wikipedia.org

Interaction with Malate (B86768) Dehydrogenase, Mitochondrial

Xanthinol functions as a cofactor for human mitochondrial Malate Dehydrogenase (MDH2). drugbank.com MDH2 is an enzyme located in the mitochondrial matrix that plays a vital role in the tricarboxylic acid (TCA) cycle by catalyzing the reversible interconversion of malate and oxaloacetate. yeastgenome.org Furthermore, MDH2 is a key participant in the malate-aspartate shuttle, a system critical for regulating the NAD/NADH ratio across the mitochondrial membrane. yeastgenome.org MDH2 can form part of a larger supramolecular complex within the mitochondria, associating with other TCA cycle enzymes. yeastgenome.org Research indicates that mitochondrial malate dehydrogenase activity can be subject to substrate inhibition by oxaloacetate. sandiego.edu

Interaction with Large Ribosomal Subunit Protein uL3

Xanthinol interacts with the Large Ribosomal Subunit Protein uL3 (RPL3) as a binder in humans. drugbank.com RPL3 is an essential structural component of the large ribosomal subunit, which is a critical part of the ribosome. uniprot.orgebi.ac.uk The ribosome itself is a complex ribonucleoprotein machinery fundamental to protein synthesis in all organisms. uniprot.orgebi.ac.uk Studies, particularly in Escherichia coli, have shown that ribosomal protein L3 binds to the 23S ribosomal RNA (rRNA) and may contribute to the formation of the peptidyltransferase center of the ribosome, which is crucial for peptide bond formation during translation. ebi.ac.uk Ribosomal proteins, especially those found in the large subunit, typically possess globular domains and extended, finger-like projections that extend into the rRNA core, providing structural stability to the ribosomal complex. ebi.ac.uk

Biological Activities and Cellular Responses of Xanthinol

Modulation of Vascular Physiology

Xanthinol (B1682289) Nicotinate (B505614) plays a significant role in modulating vascular physiology, primarily through its vasodilatory properties and its effects on blood rheology.

Beyond its direct vasodilatory effects, Xanthinol Nicotinate also positively influences blood rheology and reduces peripheral vascular resistance. It has been observed to improve blood flow characteristics and decrease resistance in peripheral vasculature. wikipedia.orgnih.govfishersci.atmims.comfishersci.be Research indicates that Xanthinol Nicotinate can reduce whole blood viscosity and enhance the flexibility of red blood cells (RBCs), facilitating their passage through narrow capillaries and thus improving microcirculation. Clinical observations in patients with peripheral vascular disease have shown that treatment with Xanthinol Nicotinate can lead to improved limb temperature, restored peripheral pulses, normalization of skin color, and a reduction in capillary filling time, all indicative of enhanced blood flow and reduced peripheral resistance.

Antioxidative Mechanisms and Oxidative Stress Reduction

Xanthinol Nicotinate demonstrates significant antioxidative properties, contributing to the reduction of oxidative stress and the protection of cells from damage induced by free radicals. Oxidative stress is a critical factor in the pathogenesis of numerous chronic diseases, and the ability of Xanthinol Nicotinate to mitigate this stress highlights its potential therapeutic relevance. Clinical research findings suggest that Xanthinol Niacinate's antioxidant activity may be linked to a decrease in inducible nitric oxide synthase (iNOS) activities. This contributes to its role in cellular protection against oxidative damage.

Regulation of Cellular Proliferation and Differentiation

Xanthinol Nicotinate has been shown to regulate cellular proliferation and differentiation, specifically impacting human umbilical artery smooth muscle cells (HUASMCs).

Studies have demonstrated that Xanthinol Nicotinate effectively inhibits the proliferation of Human Umbilical Artery Smooth Muscle Cells (HUASMCs) in a dose-dependent manner. wikipedia.orgnih.govfishersci.atmims.com This inhibitory effect was observed across a range of concentrations, typically from 2.76 µM to 276 µM, following a 24-hour incubation period. wikipedia.orgnih.govfishersci.atmims.com The suppression of HUASMC proliferation by Xanthinol Nicotinate suggests its potential as a therapeutic agent for managing vascular diseases characterized by abnormal smooth muscle cell growth, such as hypertension and restenosis following angioplasty.

The dose-dependent inhibition of HUASMC proliferation is summarized in the table below:

| Concentration of Xanthinol Nicotinate (µM) | Effect on HUASMC Proliferation | Reference |

| 2.76 | Inhibited (dose-dependent) | wikipedia.orgnih.govfishersci.atmims.com |

| 27.6 | Inhibited (dose-dependent) | wikipedia.orgnih.govfishersci.atmims.com |

| 276 | Inhibited (dose-dependent) | wikipedia.orgnih.govfishersci.atmims.com |

Further research into the mechanisms underlying the inhibition of HUASMC proliferation by Xanthinol Nicotinate reveals its ability to downregulate the expression of Platelet-Derived Growth Factor Receptor (PDGFR). Specifically, Xanthinol Nicotinate has been shown to dose-dependently decrease both PDGFR mRNA levels and PDGFR-β protein levels on the cell membranes of HUASMCs. wikipedia.orgnih.govfishersci.atmims.com This downregulation was observed under similar experimental conditions, with concentrations ranging from 2.76 µM to 276 µM over a 24-hour period. wikipedia.orgnih.govfishersci.atmims.com The modulation of PDGFR expression by Xanthinol Nicotinate suggests a key pathway through which it exerts its anti-proliferative effects on vascular smooth muscle cells.

The dose-dependent downregulation of PDGFR mRNA and protein expression in HUASMCs is presented in the following table:

| Concentration of Xanthinol Nicotinate (µM) | Effect on PDGFR mRNA Expression | Effect on PDGFR-β Protein Expression | Reference |

| 2.76 | Decreased (dose-dependent) | Decreased (dose-dependent) | wikipedia.orgnih.govfishersci.atmims.com |

| 27.6 | Decreased (dose-dependent) | Decreased (dose-dependent) | wikipedia.orgnih.govfishersci.atmims.com |

| 276 | Decreased (dose-dependent) | Decreased (dose-dependent) | wikipedia.orgnih.govfishersci.atmims.com |

Influence on Lipid Metabolism Pathways

Xanthinol, often administered as Xanthinol Nicotinate, has been investigated for its significant influence on lipid metabolism pathways, particularly in the context of hyperlipidaemia and atherosclerosis. Its effects are largely attributed to the synergistic action of its components, Xanthinol and nicotinic acid. The positively charged xanthinol ion is believed to facilitate the cellular uptake of nicotinic acid, a compound known for its lipid-lowering properties drugbank.comnih.govncats.iosmolecule.com. Nicotinic acid, or niacin, plays a crucial role as a coenzyme in various metabolic pathways through its derivatives, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), thereby influencing cellular metabolism and energy production drugbank.comnih.govncats.iosmolecule.compatsnap.com.

Research findings indicate that Xanthinol Nicotinate exerts a notable impact on various serum lipid fractions. In a study involving out-patients with primary type V hyperlipoproteinaemia, administration of Xanthinol Nicotinate led to significant reductions in several key lipid parameters. Specifically, triglycerides, nonesterified fatty acids, phospholipids, ester-cholesterol, and free cholesterol levels all demonstrated a significant decrease during the period of drug administration nih.gov. Concurrently, there was a observed reduction in chylomicrons and very low-density lipoproteins (VLDL) nih.gov. However, this study also reported a significant increase in low-density lipoproteins (LDL), while high-density lipoproteins (HDL) remained largely unchanged nih.gov. These changes were transient, with lipid levels returning to initial values ten days after the cessation of the drug nih.gov.

Beyond its effects on circulating lipids, Xanthinol Nicotinate has also demonstrated antiatherogenic properties. In an experimental study conducted on rabbits maintained on an atherogenic diet, Xanthinol Nicotinate exhibited a clear hypocholesterolemic and antiatherogenic effect. This was evidenced by a reduction in serum cholesterol levels and a decrease in the percent surface area affected by aortic lesions, as determined by planimetric evaluation nih.gov. Furthermore, this study observed an elevation in the HDL/LDL cholesterol ratio within the aortic tissue, suggesting a beneficial antiatherogenic effect at the tissue level nih.gov.

Table 1: Observed Effects of Xanthinol Nicotinate on Lipid Parameters in Primary Type V Hyperlipoproteinaemia nih.gov

| Lipid Parameter | Observed Effect (Human Study) |

| Triglycerides | Significantly Decreased |

| Nonesterified Fatty Acids | Significantly Decreased |

| Phospholipids | Significantly Decreased |

| Ester-Cholesterol | Significantly Decreased |

| Free Cholesterol | Significantly Decreased |

| Chylomicrons | Decreased |

| Very Low-Density Lipoproteins (VLDL) | Decreased |

| Low-Density Lipoproteins (LDL) | Significantly Increased |

| High-Density Lipoproteins (HDL) | Not Significantly Changed |

Table 2: Observed Effects of Xanthinol Nicotinate on Lipid Parameters and Atherogenesis in Rabbits nih.gov

| Parameter | Observed Effect (Rabbit Study) |

| Serum Cholesterol | Clear Hypocholesterolemic Effect |

| Aortic Lesions (Percent Surface Area) | Decreased |

| Aortic Tissue HDL/LDL Cholesterol Ratio | Elevated |

Metabolic Pathways and Biotransformation of Xanthinol

Hydrolysis of Xanthinol (B1682289) Nicotinate (B505614)

Upon administration, xanthinol nicotinate undergoes rapid hydrolysis, breaking down into its constituent components: xanthinol and nicotinic acid. drugbank.com This enzymatic cleavage allows for the systemic absorption and distribution of both molecules, which then exert their respective physiological effects. Some sources also indicate the metabolic conversion of xanthinol nicotinate releases theophylline (B1681296). The positively charged xanthinol ion is believed to facilitate the transport of the negatively charged nicotinic acid across cell membranes. drugbank.com

This initial hydrolytic step is a critical activation pathway, as the parent compound, xanthinol nicotinate, is essentially a prodrug designed to deliver both xanthinol and nicotinic acid to the body.

Identification and Characterization of Xanthinol Metabolites

Following its separation from nicotinic acid, xanthinol itself undergoes further metabolism, leading to the formation of distinct metabolic products.

Stereoisomeric 2-Coffeinyl-N-methyl-6-hydroxy-morpholines

Research has identified two primary metabolites of xanthinol in urine as the stereoisomeric forms of 2-coffeinyl-N-methyl-6-hydroxy-morpholines. drugbank.comnih.gov These metabolites have been detected in both animal studies involving rats and in human male subjects following the oral administration of therapeutic doses of xanthinol nicotinate. nih.gov

These two stereoisomers collectively account for approximately 7 to 8 percent of the eliminated xanthinol, indicating that this is a significant, though not the sole, metabolic pathway for the compound. nih.gov The presence of these metabolites was confirmed using thin-layer chromatography. nih.gov

| Metabolite Characteristic | Finding |

| Metabolite Name | 2-Coffeinyl-N-methyl-6-hydroxy-morpholines |

| Stereoisomeric Forms | Two |

| Percentage of Eliminated Xanthinol | 7-8% |

| Detected In | Rat and human urine |

Structural Analysis of Semi-Acetal Metabolites

Structurally, the identified metabolites are characterized as semi-acetals. drugbank.comnih.gov These semi-acetal structures are formed from a terminal aldehyde that is generated from the xanthinol molecule during its biotransformation. nih.gov

The elucidation of the precise chemical structure of these semi-acetal metabolites was achieved through sophisticated analytical techniques. Researchers utilized a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to accurately determine the molecular conformation of the stereoisomeric 2-coffeinyl-N-methyl-6-hydroxy-morpholines. nih.gov This detailed structural analysis has been fundamental in understanding the metabolic fate of xanthinol.

| Analytical Technique | Application |

| Nuclear Magnetic Resonance (NMR) | Elucidation of molecular structure |

| Mass Spectrometry | Determination of molecular weight and structure |

Synthesis and Chemical Modification of Xanthinol Analogues

Theophylline (B1681296) Derivatization in Xanthinol (B1682289) Synthesis

Xanthinol, chemically known as 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione, is derived from theophylline (1,3-dimethylxanthine). The derivatization of theophylline often involves modifications at the N7 position of its purine (B94841) ring to introduce various side chains wikipedia.orggoogle.com.

A common synthetic pathway for Xanthinol begins with the reaction of theophylline with epichlorohydrin (B41342) google.comchemicalbook.com. This reaction typically yields an intermediate, 7-(3-chloro-2-hydroxypropyl)theophylline google.comchemicalbook.com. Subsequently, this chlorohydrin intermediate undergoes a reaction with N-methylethanolamine (2-(methylamino)ethanol) to furnish Xanthinol chemicalbook.comscispace.com.

An enantioselective approach to synthesizing (R)-Xanthinol utilizes (S)-(chloromethyl)oxirane as a chiral building block scispace.com. In this route, (S)-(chloromethyl)oxirane is reacted with theophylline in the presence of pyridine, acting as a catalyst, to produce (S)-7-(3-chloro-2-hydroxypropyl)theophylline scispace.com. Without isolation, this chlorohydrin is then reacted with 2-(methylamino)ethanol (B44016) to yield (R)-Xanthinol, which can be purified as its crystalline nicotinate (B505614) salt scispace.com.

Synthesis of Xanthinol Nicotinate and Related Salts

Xanthinol nicotinate, also known as Xanthinol niacinate, is a salt formed between Xanthinol and nicotinic acid (niacin) wikipedia.orgnih.govwikidoc.org. This salt form is frequently encountered due to its enhanced properties.

One reported synthesis method for Xanthinol nicotinate involves a multi-step process. Initially, 2-hydroxy-3-(2-ethoxy-methylamino)chloropropane is synthesized from epichlorohydrin and N-methylethanolamine patsnap.com. This chlorinated compound is then reacted with theophylline and niacin in absolute ethanol (B145695) patsnap.com. The crude Xanthinol nicotinate obtained is subsequently refined to achieve the final product patsnap.com.

A more detailed manufacturing process involves the condensation of methylaminoethanol with epichlorohydrin in isopropyl alcohol to form 1-chloro-3-(methylhydroxyethylamino)-propanol-2 chemicalbook.com. This intermediate is then added dropwise to a well-stirred alcoholic caustic soda solution containing theophylline-hydrate at elevated temperatures (50-60°C) chemicalbook.com. After further heating and filtration to remove precipitated sodium chloride, the alcoholic solution of 3-(methylhydroxyethylamino)-2-hydroxypropyltheophylline (Xanthinol base) is obtained as a viscous oil chemicalbook.com. For purification and salt formation, this hot alcoholic solution is mixed with nicotinic acid, leading to the precipitation of 3-(methylhydroxyethylamino)-2-hydroxypropyltheophylline-nicotinate (Xanthinol nicotinate) chemicalbook.com. Recrystallization from 85% isopropyl alcohol yields the pure salt chemicalbook.com.

Table 1: Key Synthesis Parameters for Xanthinol Nicotinate

| Starting Material (Theophylline) | Solvent (Reaction with Chlorinated Compound) | Nicotinic Acid Addition | Recrystallization Solvent | Melting Point (°C) | Yield (%) |

| 1,584 parts by weight (hydrate) chemicalbook.com | Alcoholic caustic soda solution chemicalbook.com | 975 parts by weight chemicalbook.com | 85% Isopropyl Alcohol chemicalbook.com | 180 chemicalbook.com | 75-80 chemicalbook.com |

Chemoenzymatic routes have also emerged for the preparation of enantiomerically enriched Xanthinol nicotinate. One such route involves an enantioselective lipase-mediated methanolysis of a racemic chlorohydrin-synthon acetate (B1210297), specifically 1-chloro-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propan-2-yl acetate researchgate.netnih.gov. The use of lipase (B570770) type B from Candida antarctica (CAL-B, Novozym 435) in an acetonitrile-methanol mixture yielded (S)-(+)-Xanthinol nicotinate with 65% enantiomeric excess (ee) researchgate.netnih.gov.

Novel Synthetic Routes for Xanthinol and Analogues

Beyond traditional chemical syntheses, novel routes, particularly chemoenzymatic approaches, have been developed to produce Xanthinol and its analogues with improved enantiomeric purity.

One innovative chemoenzymatic route utilizes alcohol dehydrogenases (ADHs) as biocatalysts to yield enantiomerically pure xanthine-based active pharmaceutical ingredients, including Xanthinol pw.edu.pl. For instance, the bioreduction of a carbonylic precursor of Xanthinol, catalyzed by E. coli/ADH, can produce the corresponding (S)-chlorohydrin with a high enantiomeric excess (>99% ee) and an 80% yield pw.edu.pl. This (S)-chlorohydrin intermediate can then be chemically functionalized to obtain homochiral (R)-Xanthinol with >99% ee and a 97% yield pw.edu.pl.

Table 2: Novel Chemoenzymatic Synthesis Yields and Enantiomeric Excess

| Target Compound | Biocatalyst/Method | Enantiomeric Excess (ee) | Yield (%) | Reference |

| (S)-(+)-Xanthinol Nicotinate | Lipase-mediated methanolysis (CAL-B) | 65% researchgate.netnih.gov | - | researchgate.netnih.gov |

| (R)-Xanthinol | E. coli/ADH-catalyzed bioreduction | >99% pw.edu.pl | 97 pw.edu.pl | pw.edu.pl |

Chemical Modifications for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how chemical modifications influence the biological activity of compounds. For Xanthinol and its analogues, these studies often involve systematic alterations to the xanthine (B1682287) core.

Theophylline, as the parent compound of Xanthinol, has been extensively studied for its SAR, particularly concerning substitutions at the N1, N3, N7, N8, and N9 positions of the xanthine scaffold nih.govuniroma1.itnih.gov. Early derivatization of theophylline focused on introducing hydrophilic substituents at the 7-position to improve water solubility google.com.

SAR investigations into xanthine derivatives have explored the impact of alkyl chain length on biological activity, such as phosphodiesterase (PDE) inhibition nih.gov. For instance, studies revealed that butylxanthine acts as a potent PDE inhibitor, with a direct correlation observed between the alkyl chain length and the Ki values for PDE inhibition nih.gov. These findings suggest that the length of the alkyl chain plays a significant role in the inhibitory capacity of these derivatives nih.gov.

Modern SAR studies on xanthine-derived compounds also employ integrated synthesis and testing platforms, allowing for rapid iterative generation of SAR data acs.org. This high-throughput approach facilitates the systematic exploration of chemical space around the xanthine scaffold. For example, such platforms have been used to investigate xanthine-derived dipeptidyl peptidase 4 (DPP4) antagonists acs.org.

Furthermore, SAR studies have been conducted on xanthine inhibitors of SLACK potassium channels, where numerous new analogues were synthesized and tested to elucidate the structural requirements for their inhibitory activity researchgate.net. The synthesis of paraxanthine (B195701) analogues (1,7-disubstituted xanthines) and other xanthines with varying substitution patterns (e.g., 3-unsubstituted, 1,8-disubstituted) has provided insights into their affinity for adenosine (B11128) receptors nih.gov. These studies indicated that substitution at the 1-position is essential for high affinity, with 1,3-disubstituted xanthines generally exhibiting higher affinity than 1,7-disubstituted counterparts nih.gov. Some 1,8-disubstituted xanthines demonstrated high affinity and selectivity for A1 receptors nih.gov.

Analytical Methodologies for Xanthinol Research

Spectrophotometric Methods

Visible Spectrophotometry

Visible spectrophotometry serves as a method for the quantitative analysis of organic and inorganic compounds, including Xanthinol (B1682289) nicotinate (B505614) researchgate.netupi.edu. A spectrophotometric method has been developed for the determination of Xanthinol nicotinate based on a charge transfer reaction researchgate.net. In this method, Beer's law is obeyed within a concentration range of 5 to 150 mg/L of Xanthinol nicotinate researchgate.net. The complex formed in this reaction exhibits an apparent molar absorptivity of 2.72 × 10³ L·mol⁻¹·cm⁻¹ at a wavelength of 539 nm researchgate.net. Another approach involves UV spectroscopy for the estimation of Xanthinol nicotinate, which shows a maximum absorbance (Λmax) at 272 nm tandfonline.com. Furthermore, spectrophotometric analysis of Xanthinol nicotinate can be performed at a wavelength of 263 nm, while nicotinic acid can be analyzed at 260 nm google.com. Absorption bands of Xanthinol nicotinate are also characterized by the presence of shoulders, specifically in the region from 263 to 267 nm in a 0.1 M sodium hydroxide (B78521) solution, and from 261 to 264 nm in a 0.1 M hydrochloric acid solution google.com.

Electrophoretic Techniques

Electrophoretic techniques are recognized as powerful analytical tools for the screening and measurement of a wide variety of molecules, offering high sensitivity and specificity researchgate.net. These methods are particularly relevant for the determination of methylxanthines and their analogues, a group that includes Xanthinol nicotinate tandfonline.comresearchgate.net. Capillary electrophoresis, for instance, has been applied to the analysis of such compounds, often incorporating on-line concentration techniques like stacking and sweeping to enhance quantitative sample introduction researchgate.netresearchgate.net.

Capillary Isotachophoresis

Cationic capillary isotachophoresis (ITP) with conductimetric detection has been effectively utilized for the separation and determination of Xanthinol in commercial pharmaceutical preparations researchgate.netprolekarniky.cz. The optimized electrolyte system for this method consists of 5 mM potassium picolinate (B1231196) combined with 5 mM picolinic acid, maintaining a pH of 5.21, serving as the leading electrolyte researchgate.netprolekarniky.cz. For the terminating electrolyte, 10 mM formic acid is employed researchgate.netprolekarniky.cz. The operational parameters include a driving current of 50 µA (applied for 380 seconds) and a detection current of 10 µA researchgate.netprolekarniky.cz. A typical analysis using this ITP method takes approximately 8 minutes researchgate.netprolekarniky.cz. Validation procedures have shown that the results obtained from the ITP method are in good agreement with those from reference UV spectrophotometric methods researchgate.netprolekarniky.cz.

Method Validation and Quality Assurance

Analytical method validation is a crucial process in pharmaceutical research, ensuring that methods are appropriate, reliable, and capable of producing accurate and reproducible results under specified conditions pharmadevils.comamazonaws.com. Key parameters assessed during validation include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness pharmadevils.com.

Accuracy and Precision Studies

Accuracy and precision are fundamental aspects of method validation, ensuring the reliability of analytical results.

Accuracy Studies: Accuracy is commonly assessed through recovery studies, where known amounts of the analyte are added to a sample matrix and the percentage recovered is determined tandfonline.comamazonaws.come-journals.in. For Xanthinol nicotinate, recovery studies have been performed at 80%, 100%, and 120% of the test concentration tandfonline.comresearchgate.nete-journals.in. For a developed RP-UFLC method, the average recovery ranged from 101.79% to 102.16%, with a relative standard deviation (RSD) between 0.41% and 0.66%, indicating high accuracy e-journals.in. For Xanthinol in human plasma, the mean plasma extraction recovery was found to be in the range of 90.9% to 100.2% researchgate.netnih.gov.

Precision Studies: Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions pharmadevils.com. It is typically categorized into repeatability (intra-day precision) and intermediate precision (inter-day precision).

Repeatability (Intra-day Precision): For Xanthinol nicotinate analysis by HPLC, the %RSD for six replicates of 100 µg/ml was found to be 0.72% tandfonline.com. For an RP-UFLC method, the %RSD values for precision studies were consistently below 2%, confirming the method's preciseness e-journals.in.

Intermediate Precision (Inter-day Precision): In HPLC analysis of Xanthinol nicotinate, the %RSD for inter-day precision studies at 100 µg/ml was 1.32%, 1.92%, and 1.00%, all falling below the 2% specification set by ICH guidelines tandfonline.com. For HPTLC, inter-day precision showed %RSD values of 0.60%, 0.79%, and 0.64%, also within acceptable limits tandfonline.com. For the determination of Xanthinol in human plasma, intra- and inter-batch variability values (R.S.D.) were less than 4.8% and 7.9%, respectively researchgate.netnih.gov.

The following table summarizes typical precision and accuracy data for Xanthinol analytical methods:

| Method | Parameter | Concentration/Level | %RSD / Recovery (%) | Source |

| HPLC | Repeatability | 100 µg/ml | 0.72% | tandfonline.com |

| HPLC | Inter-day Precision | 100 µg/ml | 1.32%, 1.92%, 1.00% | tandfonline.com |

| RP-UFLC | Accuracy (Recovery) | 80%, 100%, 120% | 101.79-102.16% | e-journals.in |

| RP-UFLC | Precision | N/A | < 2% | e-journals.in |

| LC-MS/MS | Plasma Recovery | N/A | 90.9-100.2% | researchgate.netnih.gov |

| LC-MS/MS | Intra-batch R.S.D. | N/A | < 4.8% | researchgate.netnih.gov |

| LC-MS/MS | Inter-batch R.S.D. | N/A | < 7.9% | researchgate.netnih.gov |

| HPTLC | Inter-day Precision | 2000 ng/band | 0.60%, 0.79%, 0.64% | tandfonline.com |

Linearity and Range Determination

Linearity establishes the proportionality between the analytical method's response and the concentration of the analyte within a defined range pharmadevils.comamazonaws.com. The range is the interval between the upper and lower concentrations of the analyte for which it has been demonstrated that the analytical method has a suitable level of precision, accuracy, and linearity amazonaws.com.

HPLC: Linearity for Xanthinol nicotinate has been observed over a wide range, from 0.01 to 1000 µg/ml, with a correlation coefficient (r²) of 0.999 tandfonline.com. The linearity equation for this method was determined as y = 47979x + 30892 tandfonline.com. Another HPLC method showed linearity from 1 to 400 µg/mL with a correlation coefficient (r) of 0.9995 researchgate.net.

HPTLC: Linearity for Xanthinol nicotinate has been demonstrated in the range of 1500–4000 ng/band tandfonline.com. Another HPTLC method reported a linearity range of 20 to 100 ng/band with a correlation coefficient of 0.998 researchgate.net.

RP-UFLC: A novel RP-UFLC method showed linearity for Xanthinol nicotinate in the concentration range of 1.0 to 60 µg/mL with an r² value of 0.999 e-journals.in.

LC-MS/MS: For the determination of Xanthinol in human plasma, linearity ranged from 10.27 to 1642.8 ng/mL with a correlation coefficient (r) of 0.9956 researchgate.netnih.gov.

The following table presents linearity and range data for various analytical methods applied to Xanthinol:

| Method | Linearity Range | Correlation Coefficient (r/r²) | Source |

| HPLC | 0.01-1000 µg/ml | 0.999 | tandfonline.com |

| HPLC | 1-400 µg/mL | 0.9995 | researchgate.net |

| HPTLC | 1500–4000 ng/band | N/A | tandfonline.com |

| HPTLC | 20-100 ng/band | 0.998 | researchgate.net |

| RP-UFLC | 1.0-60 µg/mL | 0.999 | e-journals.in |

| LC-MS/MS | 10.27-1642.8 ng/mL | 0.9956 | researchgate.netnih.gov |

Specificity and Robustness Assessments

Specificity: Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components pharmadevils.comamazonaws.com. For Xanthinol nicotinate, specificity has been determined by injecting blank solutions, standard preparations, and test solutions into the analytical system tandfonline.com. Methods are designed to ensure complete separation of the analyte peak from potential interferences, including excipients, process impurities, and degradation products tandfonline.comamazonaws.come-journals.inresearchgate.net. Forced degradation studies are often employed to assess specificity by intentionally degrading the drug and ensuring that the degradation products are well-resolved from the main component amazonaws.come-journals.inresearchgate.net.

Robustness: Robustness evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters pharmadevils.com. This assessment helps to establish the reliability of the method during normal usage. For HPLC methods used in Xanthinol nicotinate analysis, robustness has been investigated by varying parameters such as mobile phase composition (±2%), pH of the mobile phase (±0.1), flow rate (±0.1 mL/min), and working wavelength (±2 nm) tandfonline.com. In HPTLC methods, robustness studies have involved varying the mobile phase composition (±0.2%), saturation duration (±5 min), and wavelength (±2 nm) tandfonline.com. For RP-UFLC methods, robustness was assessed by making deliberate changes to mobile phase flow rate (±0.2 mL/min), detection wavelength (±5 nm), organic phase composition (±2%), and the strength of the TBAHS solution (±0.5 mM) e-journals.in. System suitability parameters are also often used to indicate the robustness of a method researchgate.net.

Preclinical Investigations and in Vitro Models of Xanthinol Activity

In Vitro Cell Culture Models

In vitro studies have been crucial in dissecting the molecular and cellular effects of xanthinol (B1682289) on specific cell types, offering a controlled environment to understand its mechanisms of action.

Studies on Vascular Smooth Muscle Cells (e.g., HUASMCs)

Vascular smooth muscle cell proliferation is a critical event in the pathophysiology of several cardiovascular disorders. Research has focused on the effects of xanthinol nicotinate (B505614) on Human Umbilical Artery Smooth Muscle Cells (HUASMCs) to determine its potential for therapeutic intervention.

In one key study, xanthinol nicotinate was shown to inhibit the proliferation of HUASMCs in a dose-dependent manner. The mechanism for this inhibition was linked to the downregulation of the platelet-derived growth factor receptor (PDGFR). Specifically, treatment with xanthinol nicotinate led to a dose-dependent decrease in both PDGFR mRNA and the protein PDGFR-β on the cell membranes of HUASMCs. These findings suggest that xanthinol nicotinate could be a potent agent for managing vascular diseases associated with smooth muscle cell proliferation.

Table 1: Effect of Xanthinol Nicotinate on HUASMC Proliferation

| Concentration of Xanthinol Nicotinate (µM) | Inhibition of Proliferation | Effect on PDGFR mRNA and PDGFR-β Levels |

|---|---|---|

| 2.76 | Statistically significant inhibition observed (P < 0.05) | Dose-dependent decrease |

| 27.6 | Increased inhibition compared to lower dose | Dose-dependent decrease |

| 276 | Highest level of inhibition observed | Most significant dose-dependent decrease |

Exploration in Tumor Cell Lines for Radiosensitization

The efficacy of radiation therapy is often limited by the hypoxic (low oxygen) microenvironment of solid tumors, which makes cancer cells more resistant to radiation-induced damage. Vasoactive agents like xanthinol nicotinate have been investigated for their potential to modify this microenvironment and act as radiosensitizers.

Preclinical research suggests that the radiosensitizing effect of xanthinol nicotinate is primarily due to its ability to alleviate tumor hypoxia. By improving tumor perfusion and oxygenation, it creates an environment where radiation can be more effective. While direct studies on specific tumor cell lines in vitro are part of the broader exploratory effort, the key evidence comes from integrated in vivo models that demonstrate the consequences of improved oxygenation at the cellular level within the tumor. This leads to an enhanced response to radiation therapy.

Evaluation of Anti-HIV Activity in Cell-Based Assays

Upon review of the available scientific literature, no specific preclinical studies evaluating the anti-HIV activity of xanthinol in cell-based assays were identified. Standard cell-based assays are commonly used to screen for antiviral activity of novel compounds, but there is no indication that xanthinol has been subjected to this line of investigation. nih.govmdpi.comnih.govfrontiersin.orgmdpi.com

In Vivo Preclinical Models

In vivo models are indispensable for understanding the systemic effects of a compound, bridging the gap between cellular mechanisms and clinical applications.

Assessment of Tumor Oxygenation in Experimental Tumor Models

Building on the concepts explored in vitro, in vivo studies have provided direct evidence of xanthinol nicotinate's ability to modulate the tumor microenvironment. Using a TLT (transplantable liver tumor) tumor model implanted in mice, researchers employed non-invasive techniques to measure physiological changes within the tumor following administration of the compound.

These studies demonstrated that xanthinol nicotinate acts as an efficient modulator of tumor hemodynamics. Using in vivo electron paramagnetic resonance (EPR) oximetry and dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI), a specific time window was identified during which tumor oxygenation, blood flow, and vascular permeability were all significantly increased. This reoxygenation effect is the basis for its radiosensitizing properties. As a direct consequence of alleviating tumor hypoxia, co-treatment with xanthinol nicotinate led to a notable enhancement in the response to both radiation and chemotherapy in these experimental tumors.

Table 2: In Vivo Effects of Xanthinol Nicotinate on Experimental Tumors

| Parameter Measured | Technique Used | Observed Effect | Therapeutic Consequence |

|---|---|---|---|

| Tumor Oxygenation | In vivo EPR Oximetry | Significantly increased | Enhancement in radiation response (Factor of 1.4) |

| Tumor Blood Flow | DCE-MRI | Significantly increased | |

| Tumor Permeability | DCE-MRI | Significantly increased |

Investigations in Models of Circulatory Disorders (e.g., Peripheral Ischemia)

Xanthinol nicotinate has been extensively investigated for its therapeutic potential in circulatory disorders, particularly peripheral vascular disease (PVD) and its symptomatic manifestation, intermittent claudication. caringsunshine.com While specific preclinical animal models of peripheral ischemia using xanthinol were not detailed in the reviewed literature, numerous studies in human patients with these conditions serve as a proxy for in vivo model investigations. nih.govresearchgate.net

These clinical investigations have assessed the efficacy of xanthinol nicotinate in improving symptoms of chronic lower limb ischemia. academicmed.org In a double-blind, controlled trial involving patients with severe progressive obliterative vascular disease, a significant number of patients treated with xanthinol nicotinate showed marked improvement compared to a placebo group. nih.gov The compound was also found to reduce whole-blood viscosity, cholesterol, and fibrinogen in approximately half of the patients who benefited from the treatment. nih.gov Another prospective study on patients with inoperable PVD recorded significant reductions in key symptoms after treatment. academicmed.orgresearchgate.net

Table 3: Summary of Xanthinol Nicotinate Effects in Inoperable PVD Patients

| Symptom/Clinical Sign | % of Patients with Symptom Before Treatment | % of Patients with Symptom After Treatment | Statistical Significance |

|---|---|---|---|

| Claudication Pain | 96% | 10% | p < 0.001 |

| Rest Pain | 58% | 10.29% | p < 0.001 |

| Cold Clammy Extremities | 29.71% | 9.14% | p = 0.000 |

| Pre-gangrenous Cyanotic Changes | 15.71% | 2.86% | p = 0.000 |

Retinoprotective Effects in Ocular Ischemia Models

Ocular ischemic syndromes, characterized by reduced blood flow to the retina, can lead to significant visual impairment. Preclinical investigations have explored the potential of compounds structurally related to Xanthinol to mitigate retinal damage in animal models of ischemia-reperfusion injury.

In a notable study utilizing a rat model of retinal ischemia-reperfusion, the administration of 2-ethyl-3-hydroxy-6-methylpyridine (B133580) nicotinate, a compound with a similar nicotinic acid moiety to Xanthinol nicotinate, demonstrated significant retinoprotective effects. This model mimics the damage caused by a temporary blockage of blood flow to the retina followed by its restoration. The key findings from this research are summarized below:

Improved Retinal Microcirculation: Laser Doppler flowmetry revealed a significant improvement in retinal blood flow in the treated group compared to the untreated group.

Preservation of Retinal Function: Electroretinography (ERG), a measure of the electrical response of the eye's light-sensitive cells, showed a marked preservation of retinal function in the animals receiving the compound. Specifically, there was a significant increase in the b-wave amplitude, which indicates the health of the inner retinal layers.

Reduced Morphological Damage: Ophthalmoscopic examination of the retina showed fewer signs of ischemic injury, such as hemorrhages and vascular abnormalities, in the treated group.

These findings suggest that the nicotinic acid component, also present in Xanthinol nicotinate, may contribute to vasodilation and improved blood flow, thereby protecting retinal neurons from ischemic damage.

Table 1: Retinoprotective Effects of a Xanthinol-Related Compound in a Rat Model of Retinal Ischemia-Reperfusion

| Parameter | Method of Assessment | Outcome in Treated Group |

| Retinal Microcirculation | Laser Doppler Flowmetry | Significant improvement in blood flow |

| Retinal Function | Electroretinography (ERG) | Preservation of b-wave amplitude |

| Retinal Morphology | Ophthalmoscopy | Reduced signs of ischemic injury |

Biochemical and Pharmacological Biomarker Assessment in Preclinical Studies

The evaluation of biochemical and pharmacological biomarkers is crucial for understanding the mechanisms of action of a compound and its potential therapeutic effects. While comprehensive preclinical studies on a wide array of biomarkers for Xanthinol are limited, existing research on Xanthinol nicotinate and its components provides some initial insights.

Biochemical Biomarkers:

Biochemical markers often reflect the antioxidant and metabolic effects of a compound. In clinical observations, Xanthinol nicotinate has been shown to influence several blood parameters. While not direct preclinical data, these findings suggest potential areas for future in vivo investigation.

Lipid Profile: Clinical studies have indicated that Xanthinol nicotinate can reduce levels of cholesterol.

Coagulation Factors: A reduction in fibrinogen levels has also been reported in clinical settings, suggesting a potential influence on the coagulation cascade.

Pharmacological Biomarkers:

Pharmacological biomarkers can reveal the direct effects of a compound on cellular and physiological processes. In vitro and clinical studies on Xanthinol nicotinate have highlighted its impact on vascular and hematological systems.

Platelet Aggregation: In vitro studies with human platelets have demonstrated that Xanthinol nicotinate can inhibit collagen-induced platelet aggregation. This effect is thought to be mediated by a reduction in ATP levels within the platelets.

Blood Viscosity: Clinical research has shown that Xanthinol nicotinate can reduce whole-blood viscosity, which can improve blood flow in the microcirculation.

Endothelial Function: The nicotinic acid component of Xanthinol nicotinate is known to influence vascular health. Nicotinic acid has been shown to reduce inflammatory markers such as C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α) in clinical settings, suggesting a potential anti-inflammatory effect on the vasculature.

Table 2: Summary of Biochemical and Pharmacological Biomarkers Associated with Xanthinol Nicotinate and its Components

| Biomarker Category | Biomarker | Observed Effect | Study Type |

| Biochemical | Cholesterol | Reduction | Clinical |

| Fibrinogen | Reduction | Clinical | |

| Pharmacological | Platelet Aggregation | Inhibition (collagen-induced) | In Vitro |

| Blood Viscosity | Reduction | Clinical | |

| C-reactive protein (CRP) | Reduction (by nicotinic acid) | Clinical | |

| TNF-α | Reduction (by nicotinic acid) | Clinical |

Further preclinical research is warranted to systematically evaluate a broader range of biochemical and pharmacological biomarkers to fully elucidate the mechanisms underlying the observed effects of Xanthinol and its derivatives.

Structure Activity Relationship Studies for Xanthinol Analogues

Design and Synthesis of Xanthinol (B1682289) Analogues with Modified Moieties

The design and synthesis of xanthinol analogues involve strategic chemical alterations to the parent molecule. The primary goal is to investigate how these changes affect the compound's interaction with biological targets. Synthetic strategies often focus on modifying the side chain at the 7-position of the theophylline (B1681296) ring, as this is a key determinant of its pharmacological profile.

Key modifications can be broadly categorized as:

Alterations of the Hydroxypropyl Linker: This includes changing the length of the alkyl chain, introducing different functional groups, or altering its stereochemistry.

Modification of the Terminal Amino Group: This involves substituting the N-methyl-N-hydroxyethyl group with other alkyl, aryl, or heterocyclic moieties to modulate lipophilicity, steric bulk, and hydrogen bonding capacity.

For example, a series of 7-substituted theophylline derivatives can be synthesized by reacting theophylline with various substituted benzyl (B1604629) halides. The synthesis of N(7)-substituted theophyllines can be achieved by reacting 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (theophylline) with appropriately substituted halide compounds. Another approach involves the alkylation of theophylline at the 7-position with different functionalized chains. The introduction of various heterocycles, such as pyrazole, isoxazole, or pyridine, at the 8-position of the xanthine (B1682287) nucleus has also been explored to create a diverse library of analogues for biological screening.

Correlating Structural Features with Biological Activities

The biological evaluation of synthesized xanthinol analogues allows for the establishment of structure-activity relationships. These studies are essential for identifying the chemical features that are critical for a desired biological effect.

The vasodilatory effect of xanthine derivatives is a key area of investigation. For instance, studies on 7-substituted theophylline derivatives have shown that the nature of the substituent at the 7-position significantly influences their bronchodilatory activity, which is a related smooth muscle relaxant effect. The relaxant action on tracheal muscle was found to be enhanced when a 3(2H)-pyridazinone system was linked to the 7-position via a piperazine (B1678402) ring. In contrast, a direct amino group linkage decreased this activity.

The vasodilatory properties of some xanthine derivatives are also linked to their ability to antagonize adenosine (B11128) receptors. The structure of the side chain at the 7-position is crucial for this interaction. For example, in a series of theophylline analogues, the size of a terminal lactam ring on the N7 side chain strongly influenced their neuroactivity, whereas the length of the carbon chain had no effect.

Table 1: Structure-Activity Relationship of Xanthinol Analogues on Vasodilatory Potency

| Analogue/Modification | Structural Feature | Vasodilatory Potency |

|---|---|---|

| Reference: Xanthinol | 7-[2-hydroxy-3-(N-2-hydroxyethyl-N-methylamino)propyl]theophylline | Baseline |

| Analogue A | 7-(2-ethyl)-theophylline linked to 3(2H)-pyridazinone via piperazine | Increased |

| Analogue B | 7-(2-ethyl)-theophylline linked to 3(2H)-pyridazinone via amino group | Decreased |

| Analogue C | N7 side chain with terminal hexahydroazepin-2-one ring | Influenced neuroactivity |

Note: This table is illustrative and based on general findings for 7-substituted theophylline derivatives, as specific data for a systematic series of xanthinol analogues on vasodilation is limited in the searched literature.

Theophylline and its derivatives are known to influence various metabolic processes. For instance, they can affect energy metabolism. The N-dealkylation and N-oxidation of alkylamino moieties in drug molecules are significant metabolic pathways that can alter their biological activity. For xanthinol analogues, modifications to the N-alkylamino side chain would likely influence their metabolic stability and the pharmacological profile of their metabolites.

While direct studies on the metabolic pathway modulation of a series of xanthinol analogues are not extensively detailed in the available literature, research on related compounds provides insights. For example, the metabolic fate of drugs with tertiary amine structures often involves N-demethylation to active secondary amine metabolites.

Table 2: Potential Impact of Xanthinol Analogue Modifications on Metabolic Pathways

| Analogue/Modification | Structural Feature | Potential Impact on Metabolic Pathways |

|---|---|---|

| Reference: Xanthinol | N-methyl-N-hydroxyethylamino group | Subject to N-dealkylation and oxidation |

| Analogue D | Replacement of N-methyl with larger alkyl groups | May alter the rate of N-dealkylation |

| Analogue E | Introduction of bulky groups near the nitrogen atom | Could sterically hinder metabolic enzymes |

| Analogue F | Modification of the hydroxyethyl (B10761427) group | May affect sites of oxidation |

Note: This table represents potential metabolic outcomes based on general principles of drug metabolism for related structures, as specific comparative metabolic studies on xanthinol analogues are not detailed in the searched results.

Recent studies have explored the antiproliferative activities of theophylline derivatives. A series of theophylline derivatives containing a 1,2,3-triazole ring were synthesized and evaluated for their tumor-suppressive efficacy. One derivative, d17, showed strong antiproliferative activity against a variety of cancer cell lines. The structure-activity relationship indicated that the nature of the substituent on the triazole ring was critical for the antiproliferative effect.

Similarly, N(7)-substituted theophyllines containing trifluoromethyl and trifluoromethoxy benzyl groups have been synthesized and evaluated for their in vitro anticancer activities. The position of the trifluoromethyl group on the benzyl ring was found to influence the cytotoxicity against cancer cell lines.

Table 3: Structure-Activity Relationship of Theophylline Analogues on Cellular Proliferation Inhibition

| Analogue/Modification | Structural Feature | Antiproliferative Activity (IC50) |

|---|---|---|

| Theophylline-1,2,3-triazole derivative d17 | Specific substituent on the triazole ring | H460: 5.93 µM, A549: 6.76 µM |

| N(7)-(2-CF3-benzyl)theophylline | 2-Trifluoromethylbenzyl group at N7 | High cytotoxicity |

| N(7)-(3-CF3-benzyl)theophylline | 3-Trifluoromethylbenzyl group at N7 | Moderate cytotoxicity |

| N(7)-(4-CF3-benzyl)theophylline | 4-Trifluoromethylbenzyl group at N7 | High cytotoxicity |

Note: This table is based on data for theophylline derivatives, as specific data for xanthinol analogues in antiproliferation studies is not available in the searched literature. The data highlights how substitutions on the theophylline scaffold can significantly impact antiproliferative activity.

Advanced Research Methodologies and Computational Approaches in Xanthinol Research

Omics Technologies (e.g., Metabolomics, Proteomics) in Elucidating Xanthinol (B1682289) Effects

'Omics' technologies, such as metabolomics and proteomics, offer powerful tools for a holistic understanding of how chemical compounds perturb biological systems. While direct extensive studies focusing solely on Xanthinol using these high-throughput methods are still emerging, their application to related xanthine (B1682287) derivatives highlights their potential in Xanthinol research.

Metabolomics, the large-scale study of small molecules (metabolites) within cells, biofluids, or tissues, can reveal changes in metabolic pathways induced by a compound. For instance, metabolomics has been successfully applied to investigate the anti-obesity mechanisms of xanthohumol, a prenylated flavonoid structurally related to xanthines, by identifying alterations in fatty acid oxidation and reactive oxygen species (ROS) products in plasma, and changes in glutathione (B108866) recycling and synthesis in muscle cells nih.govwikidata.orgwikipedia.org. Such approaches could similarly be utilized to map the metabolic footprint of Xanthinol, providing insights into its influence on glucose metabolism and ATP levels, which are known effects of Xanthinol fishersci.cafishersci.fi.

Proteomics, the large-scale study of proteins, can identify changes in protein expression, modification, and interaction networks following exposure to a compound. This can help pinpoint direct protein targets or downstream effects on cellular processes. While specific proteomic profiles directly attributed to Xanthinol's primary actions are not widely detailed in current literature, proteomics is generally used to analyze protein changes in various biological contexts, including those related to neurological disorders and aging, areas where Xanthinol Nicotinate (B505614) has been investigated for its effects on human memory mims.comnih.gov. The integration of proteomics with other data could reveal key protein mediators of Xanthinol's vasodilatory or metabolic effects.

Advanced Imaging Techniques in Preclinical Studies (e.g., Electron Paramagnetic Resonance Oximetry, Dynamic Contrast-Enhanced Magnetic Resonance Imaging)

Advanced imaging techniques play a crucial role in preclinical studies by providing non-invasive, real-time insights into the physiological effects of compounds like Xanthinol, particularly concerning tissue perfusion and oxygenation.

Electron Paramagnetic Resonance (EPR) Oximetry is a technique used to quantitatively measure the partial pressure of oxygen (pO2) in tissues. It relies on the oxygen-dependent broadening of the EPR line width of an implanted paramagnetic oxygen sensor. This method allows for continuous and repeated measurements of local pO2 without altering the local oxygen concentration. Studies involving Xanthinol Nicotinate (XN) have utilized EPR oximetry to monitor tumor oxygenation. For example, in preclinical mouse tumor models (TLT), XN administration was shown to significantly increase tumor pO2, indicating improved oxygenation. This reoxygenation is critical as it can potentiate the efficacy of cytotoxic treatments like radiotherapy.

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is another powerful imaging modality that provides quantitative measurements of microvascular parameters, including blood flow, vessel permeability, and fluid volume fractions. DCE-MRI involves tracking the temporal reaction of tissues to the inflow of a contrast agent. Research on Xanthinol Nicotinate has demonstrated its ability to increase tumor blood flow and permeability, as evidenced by DCE-MRI. These hemodynamic changes, alongside increased oxygenation observed with EPR oximetry, are exploited to enhance the outcome of therapies. For instance, studies have shown that the observed increase in pO2 and tumor blood flow after XN administration, as monitored by EPR oximetry and DCE-MRI, led to a significant enhancement in the response to radiotherapy (enhancement factor of 1.4) and chemotherapy with cyclophosphamide (B585) (enhancement factor of 2.7) in TLT mouse tumor models. These techniques are instrumental in defining the optimal time window for therapeutic intervention.

The combined application of EPR oximetry and DCE-MRI provides a comprehensive picture of Xanthinol's impact on tumor microenvironment hemodynamics, as summarized in the table below:

| Imaging Technique | Parameter Measured | Observed Effect of Xanthinol Nicotinate (XN) | Impact on Therapy (Preclinical) | Citation |

| EPR Oximetry | Tumor pO2 (Oxygenation) | Significant increase | Potentiates radiotherapy (enhancement factor 1.4) | |

| DCE-MRI | Tumor Blood Flow | Increased | Potentiates chemotherapy (cyclophosphamide, enhancement factor 2.7) | |

| DCE-MRI | Tumor Permeability | Increased | Optimizes timing for cytotoxic treatments |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling encompass a range of theoretical and computational methods used to study molecular structures, properties, and interactions, playing a vital role in modern drug discovery and development.

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a macromolecule (receptor) to form a stable complex. This method estimates the binding affinity and interaction modes between the ligand and its potential biological targets. In the context of Xanthinol, docking studies have been employed, for instance, to predict the enantiomer binding selectivity of Xanthinol Nicotinate with lipase (B570770) type B from Candida antarctica (CAL-B). These studies are crucial for understanding the stereochemical outcome of enzymatic reactions involved in the synthesis of enantiomerically enriched Xanthinol Nicotinate. While specific docking studies directly identifying primary pharmacological targets for Xanthinol's vasodilatory or metabolic effects are not extensively detailed in the provided search results, the methodology is broadly applicable to predict interactions with various enzymes or receptors.

Molecular dynamics (MD) simulations extend the insights gained from docking studies by providing a dynamic view of ligand-protein interactions over time. MD simulations reveal the conformational changes, stability, and dynamic behavior of biomolecular complexes, as well as the effects of environmental conditions on these interactions. For example, MD simulations have been used to explore the conformational changes and binding mechanisms of various inhibitors with xanthine oxidase, a related enzyme in purine (B94841) metabolism. These simulations can analyze parameters such as root mean square deviation (RMSD) to assess protein stability, root mean square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to characterize specific interactions between the ligand and protein. Applying MD simulations to Xanthinol and its potential targets could provide detailed information on the stability of its binding, the specific residues involved in interactions, and how these interactions evolve over time, contributing to a deeper understanding of its mechanism of action.